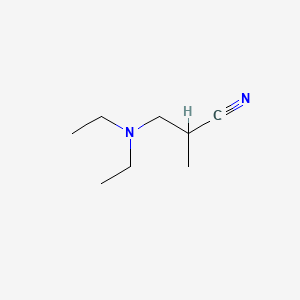
beta-(Diethylamino)isobutyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-(Diethylamino)isobutyronitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative that contains a diethylamino group and a methyl group attached to a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Diethylamino)isobutyronitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropanenitrile with diethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the diethylamino group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
beta-(Diethylamino)isobutyronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
beta-(Diethylamino)isobutyronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the development of bioactive molecules and as a building block for the synthesis of biologically relevant compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of beta-(Diethylamino)isobutyronitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in chemical reactions. These interactions can modulate the activity of biological targets or facilitate chemical transformations in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-2-methylpropanenitrile: Similar structure but with dimethylamino group instead of diethylamino group.
3-(Diethylamino)-2-ethylpropanenitrile: Similar structure but with an ethyl group instead of a methyl group.
3-(Diethylamino)-2-methylbutanenitrile: Similar structure but with an additional carbon in the backbone.
Uniqueness
beta-(Diethylamino)isobutyronitrile is unique due to the presence of both diethylamino and nitrile functional groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
63145-01-7 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
3-(diethylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
LFAMJCGXIZVVRM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)C#N |
Kanonische SMILES |
CCN(CC)CC(C)C#N |
Synonyme |
eta-(diethylamino)isobutyronitrile DEABN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















